1-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine
Description
Properties
Molecular Formula |
C9H17N5 |
|---|---|
Molecular Weight |
195.27 g/mol |
IUPAC Name |
1-(2-piperidin-1-ylethyl)triazol-4-amine |
InChI |
InChI=1S/C9H17N5/c10-9-8-14(12-11-9)7-6-13-4-2-1-3-5-13/h8H,1-7,10H2 |
InChI Key |
FGPSTTJXHOEZEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2C=C(N=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves a multi-step processThe reaction conditions often include the use of copper(I) catalysts and azide-alkyne cycloaddition (click chemistry) to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
1-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring is known to interact with metal ions, which can be crucial for its biological activity. Additionally, the piperidine ring can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Substituent(s) | Key Features |
|---|---|---|---|---|
| 1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine (Target) | Not explicitly given* | - | 2-(piperidin-1-yl)ethyl | Piperidine enhances lipophilicity; triazole enables directional interactions |
| 1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine hydrochloride | C11H12ClF3N4† | 141.62 (unverified) | [4-(Trifluoromethyl)phenyl]methyl | Trifluoromethyl group increases metabolic stability and lipophilicity |
| 1-[2-(Oxolan-3-yl)ethyl]-1H-1,2,3-triazol-4-amine | C8H14N4O | 182.22 | 2-(oxolan-3-yl)ethyl | Oxolane (tetrahydrofuran) improves water solubility |
| 1-Ethyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine | C11H18N4O | 222.29 | Ethyl, piperidin-1-ylcarbonyl | Pyrazole core with piperidine carbonyl; altered hydrogen bonding capacity |
| 4-(Pyrrolidine-1-carbonyl)-1H-1,2,3-triazol-5-amine | C7H10N4O‡ | - | Pyrrolidine-1-carbonyl | Triazol-5-amine isomer; pyrrolidine reduces steric bulk |
| 1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazol-4-amine | C8H12N6 | 192.22 | 2-(1-methyl-1H-pyrazol-4-yl)ethyl | Dual heterocycles (triazole + pyrazole) enhance π-stacking potential |
*Molecular formula inferred as C9H16N6 (piperidin-1-yl: C5H10N; ethyl: C2H4; triazol-4-amine: C2H3N3). †Molecular formula discrepancy noted in ; calculated formula based on compound name. ‡Formula derived from pyrrolidine (C4H8N) + carbonyl + triazol-5-amine (C2H3N3).
Biological Activity
1-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring connected to a triazole ring via an ethyl linker, which enhances its chemical reactivity and biological interactions. The following sections will detail its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.
The synthesis of this compound typically involves a multi-step process, often employing azide-alkyne cycloaddition (click chemistry) with copper(I) catalysts. This method allows for the efficient formation of the triazole ring, which is crucial for the compound's biological activity. The compound's structure can be represented as follows:
Antimicrobial Properties
Research indicates that compounds related to this compound exhibit significant antimicrobial activity. For instance, derivatives of triazoles have shown effectiveness against various pathogens including Staphylococcus aureus and Candida auris. In vitro studies have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.97 μg/mL for certain derivatives .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| Derivative 7b | Staphylococcus aureus | 0.25 | 0.50 |
| pta1 | Candida auris | 0.24 | 0.97 |
| pta2 | Candida auris | 0.30 | 3.00 |
Anticancer Activity
Additionally, studies have highlighted the anticancer potential of related triazole derivatives. For example, some derivatives were found to induce apoptosis and cell cycle arrest in cancer cell lines. The mechanism involved disruption of cellular membranes and modulation of signaling pathways associated with cell survival and death .
Table 2: Anticancer Activity of Piperidine-Based Triazoles
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| pta1 | HeLa | 5.0 | Apoptosis induction |
| pta2 | MCF-7 | 3.5 | Cell cycle arrest in S-phase |
The biological activity of this compound is primarily attributed to its ability to bind with specific molecular targets such as enzymes and receptors. The triazole ring can interact with metal ions crucial for enzyme function, while the piperidine moiety enhances membrane permeability, facilitating cellular uptake .
Comparative Analysis
When compared to similar compounds like 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole derivatives or other triazole analogs lacking the piperidine structure, this compound exhibits enhanced versatility in terms of chemical reactivity and biological efficacy due to the unique combination of functional groups present in its structure.
Table 3: Comparison with Similar Compounds
| Compound | Structure Type | Notable Activity |
|---|---|---|
| 1-[2-(piperidin-1-yl)ethyl]-triazole | Triazole + Piperidine | High antimicrobial activity |
| 1-(2-(piperidin-1-yl)ethyl)-pyrrole | Pyrrole + Piperidine | Moderate activity |
| Simple piperidine derivatives | Piperidine only | Low reactivity and activity |
Q & A
Q. What synthetic routes are recommended for 1-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by alkylation or amination to introduce the piperidine-ethyl moiety. Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) improve solubility and reaction efficiency .
- Catalysts : Copper(I) bromide (CuBr) or sodium hydride (NaH) accelerates cycloaddition and alkylation steps .
- Temperature : Controlled heating (e.g., 35°C for 48 hours) ensures completion while minimizing side reactions .
Purification often employs column chromatography or recrystallization to isolate high-purity product .
Q. Which analytical techniques are critical for characterizing this compound, and how do they validate structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon backbone, with shifts indicating triazole (δ 7.5–8.0 ppm) and piperidine (δ 1.4–2.8 ppm) moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 215 [M+H]) .
- Infrared Spectroscopy (IR) : Peaks near 3298 cm confirm amine N-H stretches .
Thin-layer chromatography (TLC) monitors reaction progress .
Q. What are the primary applications of this compound in academic research?
- Methodological Answer :
- Medicinal Chemistry : Acts as a scaffold for kinase inhibitors or G-protein-coupled receptor (GPCR) modulators. Its triazole-piperidine structure enables hydrogen bonding and hydrophobic interactions with biological targets .
- Chemical Biology : Used to develop fluorescent probes via functionalization at the triazole amine .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?
- Methodological Answer :
- Reagent stoichiometry : Excess alkylating agents (e.g., 2-bromoethylpiperidine) improve substitution efficiency .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 48 hours to <6 hours) while maintaining yield .
- Side-product mitigation : Use of cesium carbonate (CsCO) as a base minimizes elimination byproducts during alkylation .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound in enzyme inhibition?
- Methodological Answer :
- Analog synthesis : Introduce substituents (e.g., fluorine at the triazole 5-position) to assess steric/electronic effects on binding .
- Molecular docking : Computational modeling predicts interactions with active sites (e.g., ATP-binding pockets in kinases) .
- Biological assays : Compare IC values across derivatives to identify critical pharmacophores .
Q. How can mechanistic studies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay standardization : Control variables like buffer pH and co-solvents (e.g., DMSO concentration) to ensure reproducibility .
- Off-target profiling : Use broad-panel enzyme assays to identify non-specific interactions .
- Metabolic stability tests : Evaluate compound degradation in liver microsomes to distinguish intrinsic activity from pharmacokinetic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
